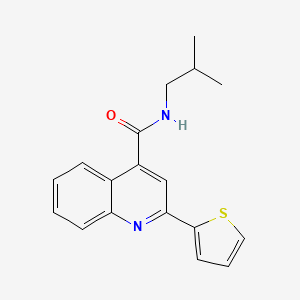
N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide, also known as A-804598, is a small molecule antagonist of the P2X7 receptor. It has been found to have potential therapeutic applications in various diseases including chronic pain, inflammation, and cancer. In
作用机制
N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide acts as an antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed in various cells including immune cells, neurons, and cancer cells. Activation of the P2X7 receptor leads to the release of pro-inflammatory cytokines, such as interleukin-1β, and the formation of pores in the cell membrane, which can lead to cell death. N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide blocks the activation of the P2X7 receptor, thereby reducing inflammation, cell death, and cytokine release.
Biochemical and Physiological Effects:
N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, in models of inflammation. It has also been shown to reduce the proliferation and migration of cancer cells in breast and lung cancer models. In addition, it has been found to reduce neuronal cell death and improve cognitive function in models of Alzheimer's disease and traumatic brain injury.
实验室实验的优点和局限性
One of the advantages of N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide is its specificity for the P2X7 receptor, which allows for targeted effects on inflammation, cancer, and neuroprotection. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurological diseases. However, one of the limitations of N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide is its poor solubility in water, which can make it difficult to administer in experiments.
未来方向
There are several future directions for research on N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide. One direction is to explore its potential therapeutic applications in other diseases, such as multiple sclerosis and epilepsy. Another direction is to investigate its mechanism of action in more detail, including its effects on intracellular signaling pathways and gene expression. Additionally, further studies are needed to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its potential as a therapeutic agent.
合成方法
The synthesis of N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide involves a multi-step process that starts with the reaction of 2-aminobenzoic acid with 2-thiophenecarboxaldehyde to form 2-(2-thienyl)quinoline-4-carboxaldehyde. This intermediate is then reacted with isobutylamine and ammonium acetate in the presence of acetic acid to form N-isobutyl-2-(2-thienyl)quinoline-4-carboxamide. The final step involves the reduction of the carboxamide group using lithium aluminum hydride to form N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide.
科学研究应用
N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have analgesic effects in chronic pain models, anti-inflammatory effects in models of rheumatoid arthritis and inflammatory bowel disease, and anti-cancer effects in breast and lung cancer models. It has also been shown to have neuroprotective effects in models of Alzheimer's disease and traumatic brain injury.
属性
IUPAC Name |
N-(2-methylpropyl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12(2)11-19-18(21)14-10-16(17-8-5-9-22-17)20-15-7-4-3-6-13(14)15/h3-10,12H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBPPBVXRCBCQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5806287.png)
![2-{4-[6,8-dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl}ethanol](/img/structure/B5806299.png)
![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5806308.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5806313.png)

![4-methyl-1-[(2-methylphenoxy)acetyl]piperidine](/img/structure/B5806336.png)

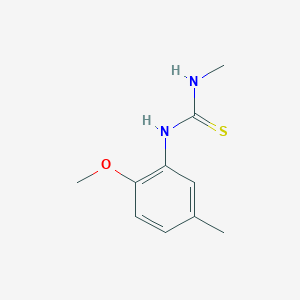
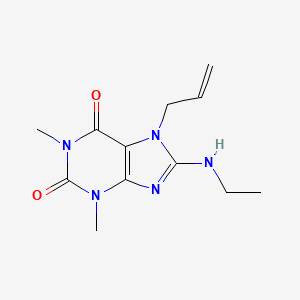
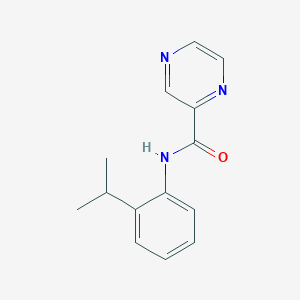
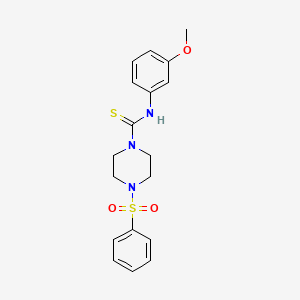

![1-(2-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5806381.png)